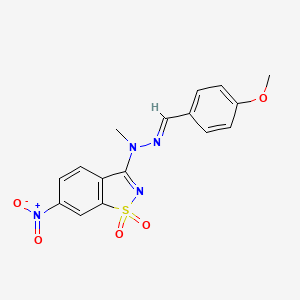![molecular formula C17H17N5O3 B3910269 N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910269.png)
N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide
描述
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitro group, a pyrrolidine ring, and a pyridinecarbohydrazide moiety, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide typically involves the condensation reaction between 5-nitro-2-(1-pyrrolidinyl)benzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general steps are as follows:
Preparation of 5-nitro-2-(1-pyrrolidinyl)benzaldehyde: This intermediate can be synthesized by nitration of 2-(1-pyrrolidinyl)benzaldehyde using a nitrating agent like nitric acid.
Condensation Reaction: The 5-nitro-2-(1-pyrrolidinyl)benzaldehyde is then reacted with 2-pyridinecarbohydrazide in ethanol or methanol under reflux to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography might be employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the hydrazide moiety.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group, forming N’-[5-amino-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Potential formation of oxidized derivatives affecting different parts of the molecule.
科学研究应用
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group and pyridine ring are often key functional groups in bioactive compounds.
Medicine: Potential use in drug development due to its structural features that may interact with biological targets.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism by which N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.
相似化合物的比较
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide can be compared with other compounds that have similar structural features:
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]isonicotinohydrazide: Similar structure but with an isonicotinohydrazide moiety instead of pyridinecarbohydrazide.
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-thiophenecarbohydrazide: Contains a thiophene ring instead of a pyridine ring.
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-furanecarbohydrazide: Features a furan ring instead of a pyridine ring.
属性
IUPAC Name |
N-[(Z)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(15-5-1-2-8-18-15)20-19-12-13-11-14(22(24)25)6-7-16(13)21-9-3-4-10-21/h1-2,5-8,11-12H,3-4,9-10H2,(H,20,23)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPRHBYOVQXVFI-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N\NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate](/img/structure/B3910195.png)
![2-cyclohexyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3910196.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-methyl-1,4-diazepane](/img/structure/B3910199.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3910214.png)
![(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3-fluorobenzoate](/img/structure/B3910219.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B3910224.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-nitrobenzohydrazide](/img/structure/B3910226.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B3910240.png)
![3-bromo-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3910247.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3910252.png)
![N-{(E)-1-(1H-benzimidazol-2-yl)-2-[4-(methylsulfanyl)phenyl]ethenyl}-4-methylbenzamide](/img/structure/B3910253.png)

![[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B3910262.png)
